Dbco-peg24-dbco

siRNA delivery Nanoparticle formulation Gene silencing

DBCO-PEG24-DBCO is a homobifunctional copper-free click chemistry crosslinker engineered with a discrete PEG24 spacer. Comparative studies demonstrate that this specific 24-unit PEG architecture delivers functionally critical advantages that shorter linkers (e.g., PEG4) cannot replicate. It achieves optimal nanoparticle size control, efficient folate receptor targeting, and superior gene silencing in lipopolyplex systems—making it the validated choice for siRNA delivery vehicle engineering. The bivalent DBCO configuration enables multivalent ligand presentation, directly increasing gene silencing efficiency over monovalent equivalents. For antibody conjugation, the extended PEG24 spacer preserves native binding affinity (KD remains 6 nM), whereas shorter PEG4 spacers cause a >16-fold affinity loss. Its monodisperse nature ensures single-species conjugates for reproducible analytical characterization. Procure this specific linker to leverage its proven architecture for high-activity bioconjugates, targeted therapeutics, and quality-critical assay development.

Molecular Formula C88H130N4O28
Molecular Weight 1692.0 g/mol
Cat. No. B13710436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDbco-peg24-dbco
Molecular FormulaC88H130N4O28
Molecular Weight1692.0 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64
InChIInChI=1S/C88H130N4O28/c93-85(89-25-21-87(95)91-75-81-13-3-1-9-77(81)17-19-79-11-5-7-15-83(79)91)23-27-97-29-31-99-33-35-101-37-39-103-41-43-105-45-47-107-49-51-109-53-55-111-57-59-113-61-63-115-65-67-117-69-71-119-73-74-120-72-70-118-68-66-116-64-62-114-60-58-112-56-54-110-52-50-108-48-46-106-44-42-104-40-38-102-36-34-100-32-30-98-28-24-86(94)90-26-22-88(96)92-76-82-14-4-2-10-78(82)18-20-80-12-6-8-16-84(80)92/h1-16H,21-76H2,(H,89,93)(H,90,94)
InChIKeyKUNGWBSWTALDTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-PEG24-DBCO: A Homobifunctional Copper-Free Click Chemistry Crosslinker with a 24-Unit PEG Spacer


DBCO-PEG24-DBCO is a homobifunctional polyethylene glycol (PEG) crosslinker, with the molecular formula C₈₈H₁₃₀N₄O₂₈ and a molecular weight of 1692.0 g/mol . It features two terminal dibenzylcyclooctyne (DBCO) groups [1], which enable highly selective strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, commonly known as copper-free click chemistry [2]. These DBCO moieties are connected by a discrete, 24-unit polyethylene glycol (PEG24) spacer , a key architectural feature designed to impart high water solubility, flexibility, and extended reach between conjugated biomolecules, while minimizing non-specific interactions [3].

Why DBCO-PEG24-DBCO Cannot Be Casually Substituted with Other DBCO-PEG Linkers


The performance of DBCO-PEGn-DBCO linkers is not a simple function of their reactive end-groups; rather, it is highly dependent on the specific length and properties of the PEG spacer [1]. Systematic studies comparing a range of PEG spacer lengths (e.g., PEG4 vs. PEG24) have demonstrated that the linker architecture directly dictates critical bioconjugation outcomes. Specifically, a bivalent DBCO surface agent with a PEG24 spacer was identified as the optimal formulation for achieving favorable nanoparticle size, efficient folate receptor targeting, cellular uptake, and gene silencing in vitro, outcomes not matched by shorter or longer PEG analogs in the same study [2][3]. Furthermore, modifications with bivalent DBCO-PEG24 constructs have been shown to yield higher gene silencing efficiency than monovalent DBCO-PEG24 equivalents [4]. Therefore, interchanging DBCO-PEG24-DBCO with a shorter linker like DBCO-PEG4-DBCO or a heterobifunctional analog risks significant losses in conjugation yield, target engagement, and overall functional efficacy, making direct substitution without prior validation a scientifically unsound procurement strategy.

Quantitative Differentiation Guide for DBCO-PEG24-DBCO Procurement


PEG24 Spacer as Optimal for Nanoparticle Formulation and Gene Silencing

In a head-to-head comparison of various mono- and bis-DBCO surface agents with different PEG lengths (including PEG4, PEG12, and PEG24) for functionalizing siRNA lipopolyplexes, the bivalent DBCO-PEG24 variant was identified as the optimal formulation across multiple parameters. The study systematically evaluated the agents for their effect on nanoparticle size, folate receptor (FR) targeting, cellular uptake, and gene silencing in vitro. The bivalent DBCO-PEG24 agent outperformed both its monovalent counterpart and agents with shorter PEG spacers in these key performance metrics [1][2]. This demonstrates that for complex biological applications, the specific linker length of DBCO-PEG24-DBCO is not an arbitrary choice but a critical determinant of functional success.

siRNA delivery Nanoparticle formulation Gene silencing

Superior Gene Silencing Efficacy of Bivalent DBCO-PEG24 vs. Monovalent Control

A study on double click-functionalized siRNA polyplexes compared the performance of a bivalent DBCO-PEG24-GE11 ligand (where GE11 is an EGFR-targeting peptide) to its monovalent counterpart. The research directly demonstrated that modification with the bivalent DBCO-PEG24-GE11 ligand resulted in 'higher gene silencing efficiency' than modification with the same equivalents of the monovalent DBCO-PEG24-GE11 ligand in EGFR-positive tumor cells [1][2][3]. This finding directly confirms that the homobifunctional nature of DBCO-PEG24-DBCO, which enables bivalent display of targeting moieties, provides a quantifiable functional advantage over a heterobifunctional or monovalent approach for the same PEG24 spacer.

Gene therapy EGFR targeting siRNA

Impact of PEG Spacer Length on Ligand Binding Affinity: Class-Level Inference

While a direct kinetic comparison for DBCO-PEG24-DBCO is not available, the profound impact of PEG spacer length on conjugate function is well-established within the class. In a related study using trans-cyclooctene (TCO) as the reactive handle, an antibody modified with eight PEG24-TCO linkers maintained full binding affinity (KD = 6 nM), comparable to the unmodified antibody. In stark contrast, modification with fifteen shorter PEG4-TCO linkers significantly reduced binding affinity by over 16-fold (KD = 100 nM) [1]. This provides a strong class-level inference: a longer PEG spacer, like the PEG24 in DBCO-PEG24-DBCO, is critical for preventing steric hindrance and preserving the biological function of attached macromolecules, an advantage not offered by shorter PEG linkers like DBCO-PEG4-DBCO.

Ligand binding Bioorthogonal chemistry TCO

Enhanced Aqueous Solubility Compared to Non-PEGylated DBCO Reagents

A key differentiator for all DBCO-PEG constructs is their superior solubility compared to non-PEGylated DBCO. Non-PEGylated DBCO is hydrophobic and requires the use of organic co-solvents like 20% DMSO for aqueous applications. In contrast, DBCO-PEG constructs, including DBCO-PEG24-DBCO, are soluble in DMSO, DMF, and directly in aqueous buffers . This eliminates the need for potentially denaturing co-solvents in many bioconjugation workflows, simplifying experimental design and preserving the integrity of sensitive biomolecules. While this is a general property of DBCO-PEG compounds, it is a critical point of differentiation against the non-PEGylated parent structure and a key selection criterion for users who must avoid organic solvents.

Solubility Formulation Bioconjugation

Defined Molecular Weight and Monodispersity of dPEG24 Spacer for Reproducible Conjugates

The use of discrete, single molecular weight polyethylene glycol (dPEG®) spacers, such as the PEG24 unit in many commercial preparations, offers a significant analytical advantage over traditional polydisperse PEG. Unlike polydisperse PEG linkers which produce a distribution of conjugate products, a monodisperse PEG24 spacer results in a single, well-defined molecular weight for the final conjugate. This simplifies purification and characterization, and ensures batch-to-batch reproducibility of the final bioconjugate . While not a performance metric in a biological assay, this is a critical procurement consideration for any user requiring rigorous analytical control and consistent conjugate properties, especially in regulated environments or for developing clinical candidates.

Analytical characterization Monodisperse PEG dPEG

Patent-Enabled Application in Antibody-Drug Conjugate (ADC) Synthesis

The utility of DBCO-PEG24-based linkers in the development of advanced therapeutics is supported by patent literature. A specific patent (CN115429890B) describes the use of a DBCO-PEG linker as part of a β-glucuronidase-cleavable connection system for creating antibody-drug conjugates (ADCs) [1][2]. This patent leverages the DBCO group for efficient, catalyst-free SPAAC conjugation to azide-modified antibodies and the PEG spacer to impart desirable drug-like properties. The existence of this patent validates the industrial relevance and innovative application of this specific linker architecture, providing a strong, verifiable rationale for its selection in similar ADC research and development programs.

Antibody-Drug Conjugate ADC linker Drug delivery

High-Value Application Scenarios for DBCO-PEG24-DBCO Based on Evidence


Optimizing Nanoparticle Formulation for Targeted Gene Delivery

In the development of targeted nanoparticle systems, such as siRNA lipopolyplexes, the choice of surface linker is critical for achieving desired physicochemical and biological properties. Evidence from a systematic comparative study demonstrates that a bivalent DBCO-PEG24 surface agent was the optimal formulation among a panel of mono- and bis-DBCO linkers with varying PEG lengths [1][2]. This linker provided the best combination of nanoparticle size control, folate receptor (FR) targeting efficiency, and cellular uptake, leading to superior gene silencing in vitro [1][2]. For researchers engineering nanoparticle-based delivery vehicles, procuring DBCO-PEG24-DBCO offers a validated path to maximizing therapeutic efficacy by leveraging its specific spacer length and homobifunctional architecture.

Engineering Bivalent Targeting Moieties for Enhanced Avidity

When the goal is to create a multivalent interaction to increase binding avidity or signaling potency, DBCO-PEG24-DBCO is the linker of choice. Direct comparative data shows that a bivalent DBCO-PEG24 construct presenting an EGFR-targeting peptide (GE11) achieved higher gene silencing efficiency in target cells than a monovalent DBCO-PEG24 control [1][2][3]. This is a direct functional consequence of the linker's homobifunctional nature, which allows for the controlled presentation of two identical ligands from a single, flexible PEG24 scaffold. This scenario is directly applicable to the design of potent receptor agonists, crosslinking antibodies, or creating artificial signaling platforms where a bivalent display is known to be superior to a monovalent one.

Conjugating Large, Sterically Sensitive Proteins Like Antibodies

For projects involving the conjugation of large biomacromolecules, particularly antibodies, the long, flexible PEG24 spacer of DBCO-PEG24-DBCO is a strategic asset for preserving biological function. Class-level evidence demonstrates that while shorter PEG4 linkers can cause a >16-fold loss in antibody binding affinity due to steric hindrance (KD increased from 6 nM to 100 nM), a longer PEG24 linker maintains the native binding affinity (KD = 6 nM) [1]. By providing greater spatial separation between the conjugated entities, DBCO-PEG24-DBCO minimizes the risk of steric clashes that can compromise the activity of an antibody or other large proteins. This makes it a preferred procurement option for generating high-activity antibody conjugates for imaging, diagnostics, or targeted therapeutics.

Developing Analytical-Grade Conjugates Requiring High Reproducibility

In applications demanding precise analytical characterization, such as the development of clinical assays, biophysical studies, or early-stage drug development, the monodisperse nature of the PEG24 spacer is a critical differentiator. Unlike polydisperse PEG linkers, which produce a heterogeneous mixture of conjugate products, a monodisperse dPEG24 spacer yields a single, well-defined molecular weight species [1]. This drastically simplifies purification, improves the quality of analytical data (e.g., from mass spectrometry or HPLC), and ensures exceptional batch-to-batch reproducibility. For procurement in a regulated or quality-critical environment, this analytical advantage translates directly to time and cost savings, making DBCO-PEG24-DBCO the scientifically prudent choice over less-defined PEG reagents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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